2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide
Overview
Description
“2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClN2O2/c9-5-7(12)10-6-8(13)11-3-1-2-4-11/h1-6H2,(H,10,12) . This indicates that the compound contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Fused Imidazoles Synthesis : A method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles is detailed, starting from substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This process involves dehydration with phosphoryl chloride and further modification of these compounds, demonstrating the versatility of 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide in synthetic chemistry (Kavina, Sizov, & Yakovlev, 2018).
Advanced Organic Syntheses
- Ethyl 4-Cyano-5-Hydroxy-2-Methyl-1H-Pyrrole-3-Carboxylate Synthesis : This compound is synthesized using ethyl 2-chloroacetoacetate, demonstrating the role of 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide in producing significant pyrrole derivatives. This process is vital in exploring new libraries of pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).
Quantum Chemical Investigations
- DFT and Quantum Chemical Studies : The molecular properties of compounds like 2-(2-oxo-pyrrolidin-1-yl)-ethyl-phosphonic acid diethyl ester, which relate to 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide, have been investigated using quantum-chemical calculations. This research is crucial for understanding the electronic properties and thermodynamics of such compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Synthesis of Novel Compounds
- Synthesis of 2-Aminomethyl-5-Methyl-7-Phenyloxazolo[5,4-b]pyridines : A study on synthesizing new 2-aminomethyloxazolo[5,4-b]pyridine derivatives using 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide reveals its potential in creating previously unknown compounds (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)10-6-8(13)11-3-1-2-4-11/h1-6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMORMLCANNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222996 | |
Record name | 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide | |
CAS RN |
1193388-11-2 | |
Record name | 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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